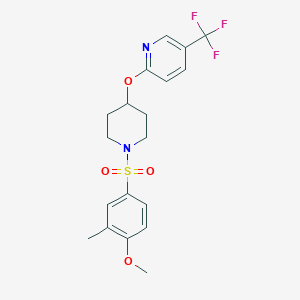

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

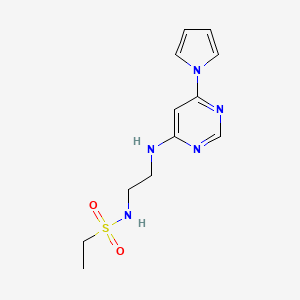

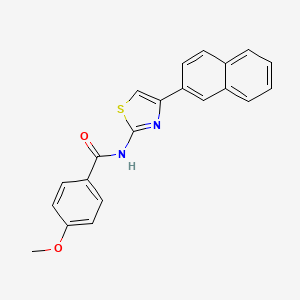

The compound "2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The molecule consists of a pyridine core substituted with a trifluoromethyl group and an ether-linked piperidine ring bearing a methoxy-methylphenylsulfonyl moiety.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simple building blocks like pyridine derivatives, piperidine, and sulfonyl chlorides. For instance, the synthesis of O-substituted derivatives of piperidine sulfonamides involves coupling benzenesulfonyl chloride with piperidine under pH control, followed by substitution at the oxygen atom with various electrophiles . Similarly, the synthesis of pyridine derivatives can be achieved through a three-component reaction using malononitrile, an aldehyde, and piperidine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a solvated pyrrolidine carboxamide derivative was elucidated by X-ray analysis, revealing an essentially planar aromatic ring linked to a substituted pyrrolidine moiety via a sulfonyl group . This suggests that the target compound may also exhibit a planar aromatic system with a well-defined three-dimensional structure around the piperidine ring.

Chemical Reactions Analysis

The reactivity of similar compounds involves nucleophilic and electrophilic sites that can participate in various chemical reactions. For instance, the oligomerization of acetylenic bonds in pyridinium salts can be initiated by nucleophiles, leading to the formation of polyacetylene oligomers . Additionally, the addition-rearrangement reactions of isocyanates with substituted pyrans can lead to functionalized piperidones , indicating that the sulfonyl and piperidine groups in the target compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The presence of a trifluoromethyl group could impart lipophilicity and influence the compound's metabolic stability . The ether and sulfonyl linkages may affect solubility and reactivity, while the aromatic methoxy group could contribute to potential interactions with biological targets . The piperidine ring is a common motif in bioactive molecules and could play a role in the compound's pharmacological profile .

Scientific Research Applications

Sulfonamides as Catalysts in Cyclisations

Sulfonamides, such as those derived from the specified compound, play a crucial role in catalyzing cyclisations, facilitating the efficient formation of polycyclic systems. This application is significant in the synthesis of pyrrolidines and homopiperidines, showcasing the versatility of sulfonamides in organic synthesis (Haskins & Knight, 2002).

Nucleophilic Attack in Ylid Production

The compound's involvement in reactions where a nucleophile attacks a sulfonium ylid, leading to new ylid production, highlights its utility in synthetic chemistry. Such reactions, catalyzed by disulfides, underscore the compound's role in facilitating complex synthetic pathways (Matsuyama et al., 1973).

Development of Pyrrolidines with Functional Groups

The synthesis of 4-(trifluoromethyl)pyrrolidines containing various functional groups demonstrates the compound's application in generating new molecules with potential for further chemical transformations and biological activities. This research indicates the compound's utility in expanding the chemical space of pyrrolidines (Markitanov et al., 2016).

Anodic Methoxylation of Piperidine Derivatives

The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives points to the compound's role in electrochemical modifications. This application is pertinent in the context of organic synthesis, showcasing how modifications in the electronic environment affect reaction outcomes (Golub & Becker, 2015).

Insecticidal Activity of Pyridine Derivatives

Research into pyridine derivatives, related structurally to the compound , has demonstrated significant insecticidal activity. This application suggests potential for developing novel insecticides based on the structural framework of the compound, offering new avenues for pest control (Bakhite et al., 2014).

properties

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-13-11-16(4-5-17(13)27-2)29(25,26)24-9-7-15(8-10-24)28-18-6-3-14(12-23-18)19(20,21)22/h3-6,11-12,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRGUPSWXXGOTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

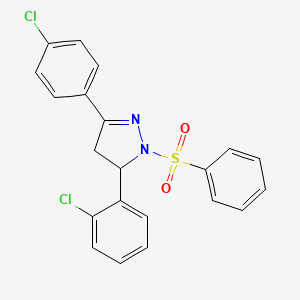

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

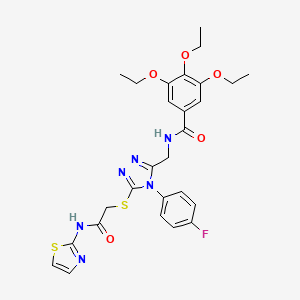

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

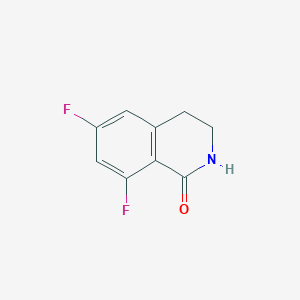

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)